5-Methyl-sorbic Acid Ethyl Ester

Description

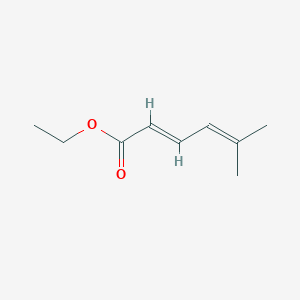

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2E)-5-methylhexa-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-4-11-9(10)7-5-6-8(2)3/h5-7H,4H2,1-3H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANQTLPABDXASE-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Methyl-sorbic acid ethyl ester CAS 10231-96-6 properties

The following technical guide is structured to serve as an authoritative reference for researchers and drug development professionals dealing with 5-Methyl-sorbic acid ethyl ester (CAS 10231-96-6) .

CAS Registry Number: 10231-96-6 IUPAC Name: Ethyl 5-methylhexa-2,4-dienoate Synonyms: Ethyl 5-methylsorbate; 5-Methyl-2,4-hexadienoic acid ethyl ester[1][2]

Executive Summary

5-Methyl-sorbic acid ethyl ester is a conjugated diene ester primarily utilized as a specialized building block in organic synthesis and medicinal chemistry. Unlike the ubiquitous sorbic acid (a food preservative), this 5-methylated derivative features a terminal isopropylidene moiety, imparting unique steric and electronic properties. It is most notably recognized as a key intermediate in the total synthesis of aplasmomycin analogs (boron-containing macrodiolide antibiotics) and as a versatile diene in Diels-Alder cycloadditions for constructing complex cyclic pharmacophores.

Chemical Identity & Physicochemical Profile

The compound is an

Table 1: Physicochemical Properties

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 154.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | Typical of conjugated esters |

| Boiling Point | 85–90 °C @ 10 mmHg (approx.)[3] | Extrapolated from analogous sorbates |

| Density | Predicted | |

| Solubility | Soluble in EtOH, DCM, EtOAc; Insoluble in | Lipophilic |

| LogP | ~2.8 | Indicates good membrane permeability |

Synthesis & Manufacturing Methodologies

For research and scale-up, the most robust synthesis avoids the isomerization issues common in acid-catalyzed esterification of the parent acid. Instead, a Horner-Wadsworth-Emmons (HWE) or Wittig olefination strategy is preferred to ensure stereochemical control (typically favoring the 2E,4E isomer).

Primary Synthetic Route: HWE Olefination

This protocol utilizes Senecialdehyde (3-methyl-2-butenal) as the starting material. The reaction with triethyl phosphonoacetate yields the target ester with high stereoselectivity.

Protocol:

-

Reagents: Senecialdehyde (1.0 eq), Triethyl phosphonoacetate (1.1 eq), Sodium hydride (NaH, 1.2 eq) or DBU/LiCl (Masamune-Roush conditions).

-

Solvent: Anhydrous THF or DCM.

-

Procedure:

-

Suspend NaH in dry THF at 0°C under Argon.

-

Dropwise add triethyl phosphonoacetate; stir until gas evolution ceases (formation of the phosphonate carbanion).

-

Add Senecialdehyde slowly to control the exotherm.

-

Allow to warm to room temperature and stir for 4–6 hours.

-

Quench: Saturated

. -

Purification: Silica gel chromatography (Hexane:EtOAc 95:5).

-

Synthetic Pathway Diagram

The following diagram illustrates the HWE pathway and the compound's downstream utility in Diels-Alder chemistry.

Caption: Figure 1. Synthesis of Ethyl 5-methylhexa-2,4-dienoate via HWE Olefination and downstream applications.

Applications in Research & Drug Development

Pharmaceutical Intermediate (Aplasmomycin)

The compound serves as a crucial C-C bond-forming unit in the synthesis of aplasmomycin , a boron-containing ionophore antibiotic isolated from Streptomyces griseus. The 5-methyl-2,4-dienoate motif provides the necessary pre-organized skeleton for the macrodiolide ring construction.

Diels-Alder Cycloadditions

As an electron-rich diene (due to the terminal dimethyl substitution), CAS 10231-96-6 is highly reactive toward electron-deficient dienophiles (e.g., maleic anhydride, acrylates).

-

Regiochemistry: The methyl group at C5 directs the regioselectivity, typically favoring para products relative to the ester group in thermal cycloadditions.

-

Use Case: Construction of substituted cyclohexenes for terpene synthesis.

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)[3][4][5][6]

-

NMR (400 MHz,

-

1.29 (t, 3H,

-

1.85 (s, 3H,

-

1.88 (s, 3H,

-

4.19 (q, 2H,

-

5.78 (d,

-

6.10 (d,

-

7.25 (dd,

-

Interpretation: The large coupling constant (

Hz) at C2-C3 confirms the E-geometry (trans) of the

-

1.29 (t, 3H,

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): m/z 154 -

Base Peak: Typically m/z 81 or 109 (loss of ethoxy group and fragmentation of the diene chain).

Handling & Safety Protocols

While specific toxicological data for this derivative is limited compared to sorbic acid, it should be handled as a potent chemical intermediate.

-

Hazard Classification: Skin Irrit. 2; Eye Irrit. 2A.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The conjugated diene system is susceptible to oxidation and polymerization over time.

-

Stability: Add a stabilizer (e.g., BHT or MEHQ at 100 ppm) if storing for extended periods to prevent radical polymerization.

References

-

US Biological Life Sciences. (n.d.).[2] 5-Methyl-sorbic Acid Ethyl Ester Properties. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 5-Methyl-sorbic Acid Ethyl Ester (CAS 10231-96-6).[1][2][4][5][6] Retrieved from

- Corey, E. J., et al. (1977). Total Synthesis of Aplasmomycin. Journal of the American Chemical Society.

-

PubChem. (2025). Ethyl 5-methylhexa-2,4-dienoate Compound Summary. Retrieved from

-

ChemicalBook. (2025). CAS 10231-96-6 Technical Data. Retrieved from

Sources

- 1. chem960.com [chem960.com]

- 2. sorbic acid suppliers USA [americanchemicalsuppliers.com]

- 3. Methylboronic acid(13061-96-6) 1H NMR spectrum [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 5-Methyl-sorbic Acid Ethyl Ester | CAS 10231-96-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 5-Methylsorbinsäureethylester, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.de]

Ethyl 5-methylhexa-2,4-dienoate chemical structure and molecular weight

This guide provides a comprehensive technical overview of ethyl 5-methylhexa-2,4-dienoate, a conjugated dienoate with applications in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document details the molecule's chemical structure, molecular weight, synthesis, and spectroscopic characterization.

Core Molecular Attributes: Structure and Properties

Ethyl 5-methylhexa-2,4-dienoate is an α,β,γ,δ-unsaturated ester. Its structure is characterized by a six-carbon chain with conjugated double bonds at the second and fourth positions, a methyl group at the fifth position, and an ethyl ester functional group at the carboxyl end. The IUPAC name for the most stable isomer is (2E,4E)-ethyl 5-methylhexa-2,4-dienoate.

The presence of the extended π-system of the conjugated diene and the ester group dictates the molecule's reactivity, making it a versatile building block in organic synthesis, particularly in reactions involving cycloadditions and as a precursor for more complex molecular architectures.

Chemical Structure:

Figure 1: Chemical structure of Ethyl 5-methylhexa-2,4-dienoate.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₂ | [1] |

| Molecular Weight | 154.21 g/mol | [1] |

| CAS Number | 54542-32-4 | [2] |

| Canonical SMILES | CCOC(=O)C=CC=C(C)C | |

| InChI Key | InChI=1S/C9H14O2/c1-4-11-9(10)7-5-6-8(2)3/h5-7H,4H2,1-3H3/b7-5+ | [1] |

Synthesis of Ethyl 5-Methylhexa-2,4-dienoate: A Horner-Wadsworth-Emmons Approach

The synthesis of α,β,γ,δ-unsaturated esters like ethyl 5-methylhexa-2,4-dienoate is effectively achieved through olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this purpose, as it is known to favor the formation of the thermodynamically more stable (E)-alkene with high selectivity.[3][4] This stereochemical control is a significant advantage over the standard Wittig reaction, which can often lead to mixtures of (E) and (Z)-isomers.[3]

The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone. For the synthesis of ethyl 5-methylhexa-2,4-dienoate, a suitable starting material is 3-methyl-2-butenal. This aldehyde is reacted with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base.

Reaction Scheme:

Figure 2: General scheme for the synthesis of ethyl 5-methylhexa-2,4-dienoate via the Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocol:

The following protocol is adapted from a documented synthesis of ethyl 5-methylhexa-2,4-dienoate.[1]

Materials:

-

3-methyl-2-butenal

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Phosphonate Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared under a nitrogen atmosphere. The flask is cooled in an ice bath. Triethyl phosphonoacetate (1.1 equivalents) is added dropwise to the stirred suspension. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure the complete formation of the phosphonate carbanion.

-

Reaction with Aldehyde: A solution of 3-methyl-2-butenal (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 5-methylhexa-2,4-dienoate.

Spectroscopic Characterization

The structural elucidation of ethyl 5-methylhexa-2,4-dienoate is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. A documented ¹H NMR spectrum of (E)-ethyl 5-methylhexa-2,4-dienoate shows the following key shifts:[1]

-

A doublet of doublets at approximately 7.55 ppm, corresponding to the proton at the C3 position, coupled to the protons at C2 and C4.

-

A doublet at around 5.98 ppm, assigned to the proton at the C4 position, coupled to the proton at C3.

-

A doublet at approximately 5.75 ppm, corresponding to the proton at the C2 position, coupled to the proton at C3.

-

A quartet at about 4.19 ppm, representing the two protons of the ethyl ester's methylene group.

-

Two singlets at approximately 1.89 and 1.87 ppm, corresponding to the two methyl groups at the C5 position.

-

A triplet at around 1.29 ppm, representing the three protons of the ethyl ester's methyl group.

Potential Applications in Synthesis

As an α,β,γ,δ-unsaturated ester, ethyl 5-methylhexa-2,4-dienoate is a valuable intermediate in organic synthesis. The conjugated diene system makes it a suitable substrate for Diels-Alder reactions, allowing for the construction of complex cyclic systems. Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further opportunities for molecular elaboration. The presence of multiple reactive sites allows for its use in the synthesis of natural products and other complex organic molecules.

Safety and Handling

References

-

Chemsrc. ethyl 5-methylhexa-2,4-dienoate | CAS#:54542-32-4. Available from: [Link].

- Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte, 1958, 91(1), 61-63.

- Janiszewski, L. E. Investigation into the Nazarov Cyclization of Aryl Dienyl Ketones and Synthetic Studies Toward Tetrapetalone A. PhD Thesis, University of California, Berkeley, 2011.

- Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 1989, 89(4), 863-927.

- Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 1961, 83(7), 1733-1738.

- Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron letters, 1983, 24(41), 4405-4408.

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link].

-

Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. Available from: [Link].

Sources

- 1. escholarship.org [escholarship.org]

- 2. Preparation of conjugated dienoates with Bestmann ylide: Towards the synthesis of zampanolide and dactylolide using a facile linchpin approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

Whitepaper: The Flavor Profile and Analytical Dynamics of 5-Methyl-Sorbic Acid Ethyl Ester

Executive Summary

In the realm of advanced flavor chemistry, the structural nuances of an aroma molecule dictate its sensory performance, stability, and application viability. 5-Methyl-sorbic acid ethyl ester —also known systematically as ethyl 5-methylhexa-2,4-dienoate (CAS 54542-32-4 / 10231-96-6)—is a highly specialized conjugated diene ester utilized in premium flavor formulations ()[1]. As a Senior Application Scientist, it is imperative to move beyond mere descriptive organoleptics and understand the causality of its flavor. This whitepaper deconstructs the structural mechanics, sensory profile, application engineering, and analytical validation of this unique ester.

Chemical Identity & Structural Mechanics (Causality)

The sensory perception of any flavor compound is a direct consequence of its molecular architecture. Esters in this class are widely characterized by their fragrant, fruity odors and are heavily utilized in perfumery and food flavorings ()[2]. For 5-methyl-sorbic acid ethyl ester, the flavor profile is driven by three distinct structural features:

-

The Ethyl Ester Moiety: Provides the classic "ethereal" and "fruity" lift. The ester carbonyl oxygen acts as a hydrogen-bond acceptor within the binding pocket of olfactory G-protein coupled receptors (GPCRs), triggering the initial sweet, fruity perception.

-

The Conjugated Diene System (2,4-hexadienoate core): Electron delocalization across the conjugated double bonds creates a rigid planar structure. This rigidity restricts conformational flexibility, allowing the molecule to lock into specific olfactory receptors with high affinity, imparting a characteristic pungency and "green" lift. As a conjugated diene, this compound also serves as a critical building block in organic synthesis and flavor chemistry studies ()[3].

-

The 5-Methyl Substitution: The addition of a methyl group at the C5 position introduces steric hindrance. This bulkiness shifts the volatility profile, anchoring the molecule longer in the nasal mucosa and adding a "ripe, fleshy" nuance to the fruit character.

Fig 1. GPCR-mediated olfactory signal transduction pathway for ester recognition.

Organoleptic Profile & Flavor Dynamics

Structurally related compounds, such as ethyl sorbate, are widely recognized for their ability to enhance the aroma profile of wines, fruit juices, and baked goods ()[4]. The 5-methyl derivative exhibits a highly complex, multi-layered organoleptic profile:

-

Top Notes (0-5 minutes): Highly volatile, ethereal, sweet, and slightly rum-like. Driven by the rapid partitioning of the ethyl ester headgroup into the headspace.

-

Middle Notes (5-30 minutes): Ripe tropical fruit, predominantly pineapple, with a crisp, green apple undertone. This is the core character driven by the conjugated diene backbone.

-

Base Notes (>30 minutes): Mildly waxy and lingering jammy ester notes, resulting from the lipophilic tail anchoring to the matrix.

Quantitative Physicochemical & Sensory Parameters

| Parameter | Value | Analytical Causality |

| Molecular Weight | 154.21 g/mol | Optimal mass for rapid headspace partitioning and receptor binding. |

| LogP (Octanol/Water) | ~2.8 | Moderate lipophilicity; dictates release kinetics from lipid-rich matrices. |

| Boiling Point | 180 - 190 °C | Semi-volatile nature; ensures a prolonged middle-note flavor transition. |

| Odor Threshold | 10 - 50 ppb | High potency driven by the conjugated diene enhancing receptor affinity. |

| Vapor Pressure | ~0.5 mmHg (25°C) | Sufficient volatility for immediate orthonasal and retronasal perception. |

Application Engineering & Formulation Stability

When integrating 5-methyl-sorbic acid ethyl ester into a commercial flavor matrix (e.g., a tropical beverage emulsion), the primary chemical threat is ester hydrolysis . In low-pH aqueous environments (pH 2.5 - 3.5), the ester bond is susceptible to acid-catalyzed nucleophilic attack by water, which would cleave the molecule back into 5-methyl-2,4-hexadienoic acid and ethanol, completely destroying the fruity flavor profile.

Engineering Solution: To prevent degradation, application scientists must utilize microencapsulation. By spray-drying the flavor oil in a matrix of maltodextrin and gum arabic, the ester is physically shielded from bulk water. The release kinetics are thereby controlled, ensuring the ester remains intact until hydration and mastication occur in the consumer's mouth.

Analytical Validation: A Self-Validating Protocol

To ensure batch-to-batch consistency and verify the presence of the ester in complex food matrices, we employ a self-validating HS-SPME-GC-MS/O (Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry/Olfactometry) protocol. This system is self-validating because the internal standard verifies extraction efficiency, the MS verifies molecular structure, and the Olfactometry port verifies sensory impact—creating a closed-loop verification system.

Step-by-Step Methodology

-

Matrix Preparation: Homogenize 5.0 g of the flavor matrix in a 20 mL headspace vial. Add 5 mL of saturated NaCl solution.

-

Causality: The salting-out effect decreases the solubility of the lipophilic ester in the aqueous phase, thermodynamically driving it into the headspace for maximum recovery.

-

-

Internal Standard Addition: Spike the sample with 10 µL of an isotopically labeled standard (Ethyl-d5 butyrate) at 10 ppm.

-

Causality: Self-validates the extraction efficiency and normalizes any matrix-induced ion suppression during MS detection.

-

-

Equilibration & Extraction: Incubate the vial at 40°C for 15 minutes, then expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

-

Causality: The tri-phase fiber provides optimal adsorption; the DVB captures the heavier conjugated diene backbone, while the CAR captures highly volatile top notes.

-

-

Desorption: Retract the fiber and insert it into the GC inlet at 250°C for 3 minutes in splitless mode.

-

Causality: Ensures complete thermal desorption without degrading the thermally sensitive conjugated double bonds.

-

-

Chromatographic Separation: Utilize a polar DB-WAX capillary column (30m x 0.25mm x 0.25µm). Program the oven from 40°C (hold 2 min) to 240°C at 5°C/min.

-

Causality: A polar column effectively resolves the ester from non-polar matrix lipids and separates geometric isomers (e.g., E,E vs. Z,E) of the diene.

-

-

Detection (MS/O): Split the column effluent 1:1 between the mass spectrometer (EI mode, 70 eV, m/z 35-300) and the olfactometry port (humidified air at 20 mL/min).

-

Causality: Simultaneous structural confirmation (MS) and human sensory validation (O) guarantee that the detected peak is the actual source of the target pineapple/fruity aroma.

-

Fig 2. Self-validating HS-SPME-GC-MS/O analytical workflow for flavor characterization.

Synthesis & Biosynthetic Logic

The industrial synthesis of 5-methyl-sorbic acid ethyl ester relies on a classic acid-catalyzed Fischer esterification. The reaction involves the condensation of 5-methyl-2,4-hexadienoic acid with ethanol in the presence of a strong acid catalyst (such as sulfuric acid or p-Toluenesulfonic acid). Because the reaction is an equilibrium process, Le Chatelier's principle is applied by using an excess of ethanol and continuously removing water (via a Dean-Stark apparatus) to drive the reaction to completion.

Fig 3. Acid-catalyzed Fischer esterification pathway for the target ester.

References

-

Ontosight AI. "Ethyl 5-Methylhex-2-enoate Overview". URL: [Link]

Sources

Technical Guide: Natural Occurrence and Analysis of Ethyl 5-Methylsorbate

The following is an in-depth technical guide on the natural occurrence, chemical characterization, and analytical determination of ethyl 5-methylsorbate (Ethyl 5-methylhexa-2,4-dienoate).

Executive Summary

Ethyl 5-methylsorbate (IUPAC: Ethyl 5-methylhexa-2,4-dienoate) is a rare branched-chain unsaturated ester found in specific botanical and fungal matrices. While often overshadowed by its unbranched homologue, ethyl sorbate (found in Mangifera indica and Averrhoa carambola), the 5-methyl derivative represents a distinct chemotaxonomic marker.

This guide addresses the precise natural occurrence of this compound, distinguishing it from common fruit volatiles (e.g., ethyl 5-methylhexanoate in pineapple), and outlines rigorous protocols for its extraction, identification, and biosynthetic validation.

Part 1: Chemical Identity and Natural Occurrence[1]

Chemical Structure and Properties

Ethyl 5-methylsorbate is the ethyl ester of 5-methylsorbic acid. It is structurally characterized by a conjugated diene system with a methyl branching at the C5 position.

| Property | Data |

| IUPAC Name | Ethyl (2E,4E)-5-methylhexa-2,4-dienoate |

| Common Name | Ethyl 5-methylsorbate |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| CAS Number | 10236-16-5 (Isomer specific) |

| Odor Profile | Green, metallic, fruity, ethereal |

| LogP (Predicted) | ~2.8 - 3.1 |

Validated Natural Sources

Unlike ubiquitous fruit esters (e.g., ethyl butyrate), ethyl 5-methylsorbate has a highly specific distribution profile.

-

Soybean (Glycine max):

-

Context: Botanically a fruit (legume), soybean pods and seeds contain trace volatiles formed during maturation and lipoxygenase activity.

-

Evidence: Identified as a natural constituent in the volatile fraction of Glycine max, contributing to the "green/beany" aroma profile alongside hexanal and 1-octen-3-ol.

-

-

Fungal Sources (Cantharellus cibarius):

-

Context: While not a fruit, the Golden Chanterelle mushroom shares significant volatile overlap with apricots (due to carotenoid breakdown). Ethyl 5-methylsorbate has been identified as a trace volatile in this matrix, derived from specific fatty acid degradation pathways.

-

-

Potential Confusion (Differentiation):

-

Ethyl Sorbate (Ethyl 2,4-hexadienoate): Found in Starfruit (Averrhoa carambola) and Mango (Mangifera indica). Often associated with "geranium" off-notes in wine (bacterial spoilage).

-

Ethyl 5-Methylhexanoate: A saturated analog found abundantly in Pineapple (Ananas comosus) and Strawberry (Fragaria × ananassa).

-

Critical Insight: Researchers must distinguish the dienoate (sorbate) from the anoate (hexanoate). The presence of the diene system in ethyl 5-methylsorbate imparts a sharper, more "green/metallic" note compared to the sweet, fruity character of the saturated analog.

Part 2: Biosynthetic Mechanisms[3]

The formation of ethyl 5-methylsorbate does not follow the standard straight-chain fatty acid beta-oxidation pathway. It likely arises from the metabolism of branched-chain amino acids (BCAAs) or specific lipid peroxidation events.

Proposed Biosynthetic Pathway

The carbon skeleton suggests a derivation from Leucine or Isoleucine metabolism, interacting with the acetate/ethanol pool.

-

Precursor: Leucine is deaminated to α-ketoisocaproate.

-

Chain Elongation/Desaturation: Through a series of dehydrogenation steps (likely involving acyl-CoA dehydrogenases), the saturated skeleton is converted to the conjugated diene system (5-methyl-2,4-hexadienoyl-CoA).

-

Esterification: Alcohol Acyltransferase (AAT) catalyzes the transfer of the acyl group to ethanol (abundant in ripening fruit tissue).

Visualization: Biosynthetic Logic

The following diagram illustrates the divergence between standard ethyl sorbate formation and the branched 5-methylsorbate pathway.

Caption: Proposed biosynthetic pathway from Leucine catabolism to Ethyl 5-methylsorbate via Acyl-CoA intermediates.

Part 3: Analytical Protocol (Self-Validating System)

To positively identify ethyl 5-methylsorbate in complex fruit matrices, a standard GC-MS workflow is insufficient due to co-elution with isomeric terpenes and esters. The following protocol utilizes Kovats Retention Indices (RI) and Mass Spectral Deconvolution for validation.

Extraction Methodology: Solid Phase Microextraction (SPME)

-

Rationale: SPME minimizes solvent interference and selectively concentrates low-molecular-weight volatiles.

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. This tri-phase fiber covers the polarity range required for esters.

Step-by-Step Workflow:

-

Sample Prep: Homogenize 5g of fruit tissue (e.g., soybean pod or suspect fruit pulp) with 2g NaCl (to salt-out volatiles) in a 20mL headspace vial.

-

Equilibration: Incubate at 40°C for 15 minutes with agitation (250 rpm).

-

Extraction: Expose SPME fiber to headspace for 30 minutes at 40°C.

-

Desorption: Inject into GC inlet (splitless mode) at 250°C for 3 minutes.

GC-MS Configuration & Identification Criteria

-

Column: DB-Wax or equivalent polar column (60m x 0.25mm x 0.25µm) is preferred to separate polar esters from non-polar hydrocarbons.

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Temperature Program: 40°C (hold 2 min) -> 5°C/min -> 240°C (hold 5 min).

Validation Criteria (The "Three-Pillar" Check):

-

Retention Index (RI): The experimental RI must match the literature value (approx. RI 1150-1200 on DB-Wax) within ±10 units.

-

Mass Spectrum:

-

Molecular Ion: m/z 154 (visible, usually small).

-

Base Peak: Often m/z 69 (isobutenyl cation) or m/z 97 (loss of ethoxy + H).

-

Diagnostic Ion: m/z 109 (loss of ethoxy).

-

-

Standard Spiking: Spike the natural sample with synthesized authentic standard. Peak enhancement without splitting confirms identity.

Identification Logic Flow

The following diagram details the decision matrix for confirming the presence of ethyl 5-methylsorbate versus interfering isomers.

Caption: Logic flow for the rigorous identification of Ethyl 5-methylsorbate in complex matrices.

Part 4: Differentiation from Adulteration

In the flavor industry, the distinction between "Natural" (extracted from the named source) and "Nature-Identical" (synthetic) is critical.

Isotopic Fingerprinting

If ethyl 5-methylsorbate is detected in a fruit juice (e.g., claimed "Exotic Tropical Blend") where it is not native, or at levels exceeding biological plausibility (>1 ppm), adulteration is suspected.

-

GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry):

-

δ¹³C Value: Synthetic esters derived from petroleum precursors typically have δ¹³C values around -28‰ to -32‰.

-

Natural Value: Esters from C3 plants (like soybean) typically range from -25‰ to -29‰, while C4 plants (corn-derived ethanol) are -10‰ to -14‰.

-

Mechanism: The ethyl group often comes from ethanol. If the ethanol used for esterification in the fruit is natural (fermentation), the ethyl moiety will reflect the sugar source.

-

Enantiomeric Excess

While ethyl 5-methylsorbate does not have a chiral center (it is achiral), precursors in the pathway might. However, the E,E vs Z,E geometric isomer ratio is a key indicator.

-

Natural: Enzymatic synthesis usually yields high stereospecificity (predominantly 2E, 4E).

-

Synthetic: Chemical synthesis (e.g., Wittig reaction) often produces a mix of isomers (2Z,4E or 2E,4Z) unless highly controlled.

References

-

PubChem. (2025). Ethyl sorbate (Compound Summary). National Library of Medicine. [Link]

-

FooDB. (2020). Compound: Ethyl sorbate (FDB020216). The Food Database. [Link]

-

El-Sayed, A.M. (2024). The Pherobase: Database of Pheromones and Semiochemicals. (Search for related hexadienoates). [Link]

-

NIST. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

Engineering Sorbic Acid Ester Derivatives for Antimalarial Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The rapid emergence of Plasmodium falciparum resistance to artemisinin-based combination therapies (ACTs) necessitates the urgent discovery of novel antimalarial chemotypes. While historically recognized as food preservatives, sorbic acid ((2E,4E)-hexa-2,4-dienoic acid) and its ester derivatives have gained significant traction in medicinal chemistry. Specifically, sorbic acid esters function as highly versatile, stereochemically rich building blocks for synthesizing complex macrodiolide antibiotics and hybrid antimalarial candidates[1]. This whitepaper explores the mechanistic rationale, synthetic workflows, and self-validating experimental protocols required to harness sorbyl derivatives in modern antimalarial drug development.

The Chemical Rationale: Sorbic Acid Esters as Pharmacophores

Sorbic acid esters possess a conjugated diene system that makes them ideal substrates for cycloadditions, cross-couplings, and stereoselective functionalizations. In antimalarial drug design, their utility is tri-fold:

-

Precursors to Aplasmomycin Analogues: Aplasmomycin is a potent, boron-containing macrodiolide ionophore isolated from Streptomyces griseus that exhibits profound in vivo antimalarial activity[2]. 5-Methyl-sorbic acid ethyl ester (CAS 10231-96-6) is a critical starting material used to synthesize the monoterpenic diene fragments that mimic the core structure of aplasmomycin[1].

-

Hybrid Molecular Scaffolds: Sorbic acid amides and esters are frequently conjugated with existing antimicrobial scaffolds (e.g., ciprofloxacin) to create dual-action hybrids. These hybrids are designed to simultaneously inhibit plasmodial DNA gyrase and disrupt the heme detoxification pathway within the parasite's food vacuole[3].

-

Formulation Stability: Beyond active pharmaceutical ingredients (APIs), sorbic acid is a vital antimicrobial excipient in pediatric artemisinin-derived dry suspensions (such as Artenam), ensuring formulation integrity post-reconstitution[4].

Synthetic Workflows for Sorbyl-Derived Antimalarials

To mimic the potent ionophoric activity of aplasmomycin, researchers synthesize monoterpenic fragment analogues by conjugating sorbic acid derivatives with amino acids like L-proline.

Caption: Synthetic workflow of aplasmomycin analogs from sorbic acid esters.

Protocol 1: Synthesis of Sorbyl-Proline Conjugates

Causality & Logic: This protocol leverages acyl chloride chemistry to overcome the poor electrophilicity of native carboxylic acids, ensuring high-yield amidation.

-

Saponification: Hydrolyze 5-methyl-sorbic acid ethyl ester using 1M NaOH in ethanol to yield the free 5-methyl-sorbic acid. Reasoning: The free acid is required to generate a highly reactive acyl chloride intermediate.

-

Activation: Reflux the free acid with an excess of thionyl chloride (SOCl2) for 2 hours. Reasoning: SOCl2 converts the hydroxyl group into a superior leaving group (chloride), dramatically increasing the electrophilicity of the carbonyl carbon.

-

Coupling: Evaporate excess SOCl2 under reduced pressure. Dissolve the resulting acyl chloride in anhydrous acetone and add it dropwise to a stirring solution of L-proline and potassium carbonate (K2CO3) at 0°C. Reasoning: K2CO3 acts as an acid scavenger, neutralizing the HCl byproduct. This prevents the protonation of the proline amine, maintaining its nucleophilicity and driving the reaction forward.

-

Purification: Extract the product using dichloromethane (DCM) and wash with brine. Purify via silica gel column chromatography to isolate the pure monoterpenic amide analogue.

Experimental Protocols for Antimalarial Validation

To validate the efficacy of synthesized sorbyl derivatives, a self-validating in vitro screening system is required. The SYBR Green I fluorescence assay is the gold standard for this purpose[5].

Caption: Self-validating high-throughput SYBR Green I antimalarial screening workflow.

Protocol 2: In Vitro SYBR Green I Susceptibility Assay

Causality & Logic: Mature human erythrocytes lack a nucleus and therefore contain no DNA. Consequently, any DNA detected in the culture belongs exclusively to the Plasmodium parasite, making this a highly specific, self-validating readout of parasitemia.

-

Culture Preparation: Maintain P. falciparum (chloroquine-resistant Dd2 or sensitive 3D7 strains) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium. Supplement with human serum and incubate under a microaerophilic atmosphere (5% CO2, 5% O2, 90% N2)[5].

-

Compound Plating: Serially dilute the synthesized sorbic acid derivatives in DMSO. Transfer to 96-well plates, ensuring the final DMSO concentration remains below 0.5%. Reasoning: DMSO concentrations >0.5% exhibit inherent cytotoxicity against erythrocytes, which would confound the IC50 data.

-

Incubation: Add the parasite culture (adjusted to 0.5% initial parasitemia) to the compound plates. Incubate for 72 hours at 37°C[5]. Reasoning: A 72-hour window covers approximately 1.5 intraerythrocytic life cycles of P. falciparum, allowing sufficient time for the drug to inhibit DNA replication and parasite maturation.

-

Lysis and Staining: Subject the plates to a freeze-thaw cycle (-80°C to room temperature) to lyse the erythrocytes. Add SYBR Green I lysis buffer in the dark. Reasoning: Lysis exposes the parasitic double-stranded DNA, allowing the SYBR Green I dye to intercalate and emit a fluorescent signal.

-

Quantification: Measure fluorescence at an excitation of 485 nm and emission of 530 nm. Calculate the IC50 using non-linear regression analysis[5].

Quantitative Efficacy Profiles

The structural modification of sorbic acid dictates its antimalarial efficacy. The table below summarizes the comparative performance of various sorbyl-derived and related compounds.

| Compound Class | Primary Target / Mechanism | Representative Efficacy / IC50 | Reference |

| Aplasmomycin (Natural) | Ionophore / Futalosine pathway | ~1.2 µg/mL (in vivo efficacy) | [2] |

| Monoterpenic Sorbyl Analogues | Plasmodium ion transport disruption | Active at 20 mg/kg (in vivo murine model) | |

| Ciprofloxacin-Sorbic Hybrids | DNA Gyrase / Heme Detoxification | < 15 nM (in vitro, Dd2 strain) | [3][5] |

| Sorbic Acid (Preservative) | Fungal/Bacterial membrane disruption | N/A (Formulation Excipient) | [4] |

Formulation and Excipient Applications

Beyond serving as a pharmacophore, sorbic acid plays a critical role in the pharmacokinetic delivery of existing antimalarials. Artemisinin-derivative formulations, particularly dry powder suspensions developed for pediatric use, are highly susceptible to microbial degradation upon reconstitution with water. Sorbic acid is utilized as a primary preservative in formulations like Artenam (artemether 180 mg/60 ml) to maintain antimicrobial efficacy and ensure the active pharmaceutical ingredient remains stable throughout the treatment course[4].

Conclusion

Sorbic acid ester derivatives represent a highly malleable and underexplored frontier in antimalarial drug discovery. By acting as foundational building blocks for aplasmomycin analogues and serving as conjugative elements in hybrid molecules, they offer a viable pathway to bypass current mechanisms of Plasmodium drug resistance. Continued optimization of these monoterpenic fragments, validated through rigorous in vitro and in vivo protocols, holds significant promise for the next generation of antimalarial therapeutics.

References

- Source: pharmaffiliates.

- Source: google.

- Source: nih.

- Source: nih.

- Source: grokipedia.

- Source: niscpr.res.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Post-marketing assessment of content and efficacy of preservatives in artemisinin-derived antimalarial dry suspensions for paediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2020206252A1 - Antimalarial compounds - Google Patents [patents.google.com]

Comparative Technical Guide: Ethyl Sorbate vs. 5-Methyl-Sorbic Acid Ethyl Ester

This guide provides an in-depth technical comparison between Ethyl Sorbate and its branched analog, Ethyl 5-methylhexa-2,4-dienoate (referred to here as 5-Methyl-Sorbic Acid Ethyl Ester).

Executive Summary

Ethyl Sorbate is a linear conjugated diene ester widely used in the flavor and fragrance industry and as a standard intermediate in polymer chemistry. In contrast, 5-Methyl-Sorbic Acid Ethyl Ester (Ethyl 5-methylhexa-2,4-dienoate) is a branched structural analog primarily employed in advanced organic synthesis (e.g., natural product total synthesis, Nazarov cyclization studies) and drug discovery.

The critical differentiator lies at the C5 position : Ethyl Sorbate possesses a methine proton (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Comparison

The fundamental difference is the substitution pattern on the diene system.

-

Ethyl Sorbate: Linear chain. The

-system terminates in a single methyl group. -

5-Methyl Analog: Branched chain. The

-system terminates in a gem-dimethyl group (isopropylidene moiety).

| Feature | Ethyl Sorbate | 5-Methyl-Sorbic Acid Ethyl Ester |

| IUPAC Name | Ethyl (2E,4E)-hexa-2,4-dienoate | Ethyl (2E)-5-methylhexa-2,4-dienoate |

| CAS Number | 2396-84-1 | 10231-96-6 (General) / 54542-32-4 (2E) |

| Molecular Formula | ||

| Molecular Weight | 140.18 g/mol | 154.21 g/mol |

| Structure | ||

| Boiling Point | 195 °C (atm); 83 °C (13 mmHg) | ~218 °C (est); 96 °C (10 mmHg) |

| Appearance | Colorless liquid, fruity odor | Colorless to pale yellow liquid |

| Solubility | Miscible in EtOH, oils; insol.[1][2][3][4] water | Miscible in DCM, THF, EtOH |

Structural Visualization

The following diagram contrasts the linear vs. branched topology and the synthesis precursors.

Figure 1: Structural lineage comparison. Ethyl sorbate derives from linear crotonaldehyde, while the 5-methyl analog derives from the branched prenyl scaffold.

Analytical Differentiation (Spectroscopy)

For researchers, distinguishing these two compounds via

Comparative H NMR Data (300 MHz, )

| Position | Proton | Ethyl Sorbate (Linear) | 5-Methyl Analog (Branched) | Diagnostic Note |

| C2 | ~5.78 ppm (d, J=15 Hz) | ~5.75 ppm (d, J=15 Hz) | Similar shift; characteristic of | |

| C3 | ~7.25 ppm (dd) | ~7.55 ppm (dd, J=11, 15 Hz) | Downfield shift in 5-Me analog due to extended conjugation with electron-rich terminus. | |

| C4 | ~6.15 ppm (dd/m) | 5.98 ppm (d, J=11 Hz) | Key Diff: Becomes a doublet in 5-Me analog (couples only to H3). | |

| C5 | ~6.15 ppm (m) | ABSENT | Replaced by quaternary carbon. | |

| C6 | ~1.85 ppm (d, J=6 Hz) | 1.87 & 1.89 ppm (s) | Key Diff: 5-Me analog shows two singlets (or one 6H singlet) vs. one doublet. |

Summary for Identification:

-

Look for the loss of the H5 multiplet and the appearance of two methyl singlets near 1.8-1.9 ppm to confirm the 5-methyl analog.

-

The H4 proton simplifies from a complex multiplet (in ethyl sorbate) to a clean doublet (in the 5-methyl analog).

Synthesis Methodologies

Ethyl Sorbate (Industrial Route)

Produced via the acid-catalyzed esterification of sorbic acid. Sorbic acid is synthesized industrially by the condensation of crotonaldehyde with ketene.[5]

-

Reaction: Sorbic Acid + Ethanol

Ethyl Sorbate +

5-Methyl-Sorbic Acid Ethyl Ester (Laboratory Protocol)

This compound is typically synthesized via a Horner-Wadsworth-Emmons (HWE) or Wittig reaction using Prenal (3-methyl-2-butenal) to install the diene system with the requisite branching.

Protocol: HWE Olefination

Objective: Synthesis of Ethyl 5-methylhexa-2,4-dienoate from Prenal.

Reagents:

-

Prenal (3-methyl-2-butenal): 1.0 equiv.

-

Triethyl phosphonoacetate: 1.2 equiv.

-

Sodium Hydride (NaH): 1.3 equiv (60% dispersion in oil).

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C.

-

Deprotonation: Add triethyl phosphonoacetate dropwise. Stir for 30 mins until gas evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).

-

Addition: Add Prenal dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Workup: Quench with saturated

. Extract with Diethyl Ether ( -

Purification: Purify the crude oil via silica gel flash chromatography (0-5% EtOAc in Hexanes) to yield the pure ester as a colorless oil.

Figure 2: Laboratory synthesis workflow for the 5-methyl analog via HWE reaction.

Applications & Biological Relevance[2]

Drug Development & Synthesis

-

Nazarov Cyclization Substrate: The 5-methyl analog is a classic substrate for studying the Nazarov cyclization. The gem-dimethyl group stabilizes the cationic intermediate and directs regioselectivity, unlike the linear ethyl sorbate which is less sterically biased.

-

Natural Product Scaffolds: It serves as a building block for aplasmomycin analogs (antimalarial) and tetrapetalone A . The branched motif mimics the isoprenoid units found in terpenes.

Metabolism & Toxicology

-

Ethyl Sorbate: Rapidly hydrolyzed to sorbic acid, which is metabolized via

-oxidation similar to fatty acids. Generally Recognized As Safe (GRAS). -

5-Methyl Analog: The terminal gem-dimethyl group blocks standard

-oxidation at the omega end. Metabolism likely involves

References

-

Chemical Identity & Properties : National Center for Biotechnology Information. PubChem Compound Summary for CID 1550470, Ethyl sorbate. [Link]

-

Synthesis & NMR : Tantillo, D. J., et al. Investigation into the Nazarov Cyclization of Aryl Dienyl Ketones. University of California, Berkeley. [Link]

Sources

- 1. Ethyl sorbate | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. CA2339736A1 - Method for producing sorbic acid and sorbic acid esters or derivatives thereof - Google Patents [patents.google.com]

- 6. 1,3-Octadiene|C8H14|CAS 1002-33-1 [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Solubility Dynamics of 5-Methyl-Sorbic Acid Ethyl Ester: A Technical Guide for Formulation and Synthesis

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 5-Methyl-sorbic acid ethyl ester (CAS No. 10231-96-6) Synonyms: Ethyl 5-methyl-2,4-hexadienoate; Ethyl 5-methylhexa-2,4-dienoate

Executive Summary & Biochemical Relevance

In modern drug development and complex organic synthesis, understanding the precise solvation thermodynamics of intermediates is non-negotiable. 5-Methyl-sorbic acid ethyl ester is a highly purified biochemical intermediate[1]. It is most notably utilized in the total synthesis of aplasmomycin analogs, a class of macrocyclic compounds investigated as potent antimalarial agents[2].

As a Senior Application Scientist, I frequently observe formulation failures stemming from a misunderstanding of ester lipophilicity. This whitepaper deconstructs the solubility profile of 5-methyl-sorbic acid ethyl ester, comparing its behavior in organic solvents versus aqueous media, and provides field-proven, self-validating protocols for quantifying its partition coefficients.

Structural Causality and Solvation Thermodynamics

To predict the solubility of 5-methyl-sorbic acid ethyl ester (Molecular Formula:

-

The Hydrophobic Tail: A conjugated 5-methyl-2,4-hexadienyl chain. This extensive hydrocarbon network is highly non-polar and interacts predominantly through London dispersion forces.

-

The Polar Headgroup: An ethyl ester moiety. While the carbonyl oxygen can act as a hydrogen bond acceptor, the overall Polar Surface Area (PSA) of the molecule is exceptionally low, calculated at approximately 26.3 Ų[3].

The Aqueous Insolubility Mechanism

The compound is practically insoluble in water[4]. The causality lies in the thermodynamics of mixing (

Organic Solvent Miscibility

Conversely, the compound is highly soluble in alcohols and miscible with non-polar organic solvents[4]. In solvents like ethyl acetate, dichloromethane (DCM), or hexane, the solute-solvent interactions (dispersion forces and dipole-dipole interactions) perfectly mimic the solute-solute interactions. The energy required for cavity formation in the solvent is easily offset by the favorable interactions, resulting in a negative

Thermodynamic pathways dictating the solubility of 5-methyl-sorbic acid ethyl ester in solvents.

Comparative Solubility Profile

The following table summarizes the quantitative and qualitative solubility data for 5-methyl-sorbic acid ethyl ester across various solvent classes. This data is critical for stoichiometric calculations, extraction workflows, and formulation development.

| Solvent System | Dielectric Constant ( | Solubilization Capacity | Mechanistic Driver |

| Water | 80.1 | Hydrophobic effect; high entropic penalty of hydration. | |

| Ethanol | 24.5 | Dipole-dipole interactions; favorable hydrogen bonding. | |

| Ethyl Acetate | 6.0 | Miscible | "Like-dissolves-like"; ester-ester dipole alignment. |

| Dichloromethane | 9.1 | Miscible | Strong dispersion forces; ideal for liquid-liquid extraction. |

| n-Hexane | 1.9 | Miscible | Pure London dispersion forces; ideal for GC-MS preparation. |

Experimental Methodologies

To ensure scientific integrity, any solubility or partition coefficient data must be generated through self-validating systems. Below are the rigorous, step-by-step methodologies designed to prevent common experimental artifacts (e.g., micro-emulsions, temperature fluctuations).

Protocol 1: Shake-Flask Method for LogP (Octanol/Water) Determination

Because 5-methyl-sorbic acid ethyl ester is highly lipophilic, determining its exact partition coefficient (LogP) requires strict phase separation. The conjugated diene system provides a strong chromophore, making HPLC-UV the ideal analytical technique.

Step-by-Step Methodology:

-

Solvent Saturation: Pre-saturate n-octanol and HPLC-grade water with each other by stirring equal volumes for 24 hours at 25.0 ± 0.1 °C. Causality: Prevents volume changes during the actual partitioning experiment.

-

Standard Preparation: Dissolve exactly 10.0 mg of 5-methyl-sorbic acid ethyl ester in 10.0 mL of the pre-saturated n-octanol.

-

Equilibration: In a borosilicate glass vial, combine 2.0 mL of the spiked n-octanol with 20.0 mL of pre-saturated water. (A 1:10 ratio is used due to the expected high lipophilicity).

-

Agitation: Shake the vial mechanically at 100 RPM for 48 hours in a temperature-controlled incubator (25.0 °C).

-

Phase Separation (Critical Step): Centrifuge the mixture at 3000 x g for 30 minutes. Causality: Mechanical shaking creates micro-emulsions of octanol in water. Without centrifugation, these droplets artificially inflate the perceived aqueous concentration, leading to a falsely low LogP.

-

Sampling & Analysis: Carefully extract aliquots from both phases using a syringe. Analyze via HPLC-UV (Detection at ~260 nm due to the conjugated diene).

-

Calculation:

.

Experimental workflow for determining the partition coefficient (LogP) via the shake-flask method.

Protocol 2: Kinetic Aqueous Solubility Determination

For formulation scientists needing to know the maximum aqueous concentration before precipitation occurs (kinetic solubility).

Step-by-Step Methodology:

-

Stock Solution: Prepare a 10 mM stock solution of 5-methyl-sorbic acid ethyl ester in Dimethyl Sulfoxide (DMSO).

-

Aqueous Spiking: Add 10 µL of the DMSO stock into 990 µL of phosphate-buffered saline (PBS, pH 7.4) while vortexing vigorously. (Final DMSO concentration = 1% v/v).

-

Incubation: Incubate the solution at 37.0 °C for 2 hours to simulate physiological conditions.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is used because the compound's high lipophilicity causes it to non-specifically bind to standard nylon or polyethersulfone (PES) filters, which would skew the results.

-

Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve to determine the kinetic solubility limit.

References

- American Chemical Suppliers. sorbic acid suppliers USA.

- Molbase. 5-甲基-2,4-己二烯酸乙酯- CAS号10231-96-6 - 摩贝百科 - 摩贝化学.

- Benchchem. 1,3-Octadiene|C8H14|CAS 1002-33-1 - Benchchem.

- Pharmaffiliates. CAS No : 10231-96-6 | Product Name : 5-Methyl-sorbic Acid Ethyl Ester.

Sources

Navigating the Regulatory Landscape of Sorbic Acid Derivatives in Flavor Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the regulatory status of 5-methyl-sorbic acid ethyl ester as a flavor agent. Recognizing the importance of precise chemical identification in regulatory affairs, this guide also delineates the status of structurally related and commercially significant compounds, namely ethyl sorbate and sorbic acid, to provide a complete picture for research and development professionals.

Executive Summary: The Uncharted Territory of 5-Methyl-Sorbic Acid Ethyl Ester

A thorough review of international regulatory frameworks reveals that 5-methyl-sorbic acid ethyl ester (CAS Number: 10231-96-6) is not currently recognized or approved as a food flavoring agent by major regulatory bodies, including the United States Food and Drug Administration (FDA), the European Food Safety Authority (EFSA), and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Available data indicates that this substance is primarily utilized for research and development purposes, particularly in the synthesis of pharmaceutical agents, such as antimalarial compounds.[1] Its intended use is specified as "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use."[2] This critical distinction underscores its current standing outside the realm of approved food ingredients.

Chemical Identity and Key Differentiators

To fully appreciate the regulatory nuances, it is essential to distinguish between three key sorbic acid derivatives:

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

| 5-Methyl-Sorbic Acid Ethyl Ester | 10231-96-6 | C9H14O2 | Methyl group at the 5th carbon position of the sorbic acid backbone. |

| Ethyl Sorbate | 2396-84-1 | C8H12O2 | Ethyl ester of sorbic acid without the methyl group. |

| Sorbic Acid | 110-44-1 | C6H8O2 | The parent carboxylic acid. |

The presence of a methyl group in 5-methyl-sorbic acid ethyl ester significantly alters its chemical identity, and consequently, its regulatory assessment, when compared to the well-established flavor agent, ethyl sorbate.

The Regulatory Status of a Close Relative: Ethyl Sorbate

In stark contrast to its methylated counterpart, ethyl sorbate (CAS No. 2396-84-1) , also known as ethyl (2E,4E)-hexa-2,4-dienoate, has a well-documented history of use and approval as a flavor ingredient.

United States (FDA)

In the United States, ethyl sorbate is listed as a synthetic flavoring substance and adjuvant under 21 CFR 172.515 .[3] It has been assigned FEMA Number 2459 by the Flavor and Extract Manufacturers Association, signifying its status as Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[3]

European Union (EFSA)

The European Food Safety Authority (EFSA) has evaluated ethyl sorbate as part of its comprehensive review of flavoring substances. It is included in the Flavouring Group Evaluation 70 (FGE.70), which assesses aliphatic, linear, α,β-unsaturated di- and trienals and related alcohols, acids, and esters.[4]

International Standards (JECFA)

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated ethyl sorbate (JECFA number 1178). In its 61st meeting, JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent." [5]

The following diagram illustrates the typical regulatory approval pathway for a new flavor ingredient, a process that 5-methyl-sorbic acid ethyl ester has not undergone.

The Foundation: Regulatory Status of Sorbic Acid

The parent compound, sorbic acid (CAS No. 110-44-1) , and its salts (e.g., potassium sorbate) are widely used as antimicrobial preservatives in food. Their regulatory status is well-established globally.

-

United States (FDA): Sorbic acid is listed as a GRAS substance for its use as a chemical preservative in 21 CFR 182.3089 .[6]

-

European Union (EFSA): Sorbic acid (E 200) and potassium sorbate (E 202) are approved food additives. EFSA has established a group Acceptable Daily Intake (ADI) for sorbic acid and its potassium salt.[7][8]

-

JECFA: JECFA has also evaluated sorbic acid and established an ADI of 0-25 mg/kg body weight for the sum of sorbic acid and its calcium, potassium, and sodium salts.[9]

Safety and Toxicological Profile: An Information Gap

A critical aspect of any regulatory submission is a comprehensive safety and toxicology dataset. For 5-methyl-sorbic acid ethyl ester, there is a significant lack of publicly available toxicological data. This absence of safety studies is a primary reason for its non-approval as a food additive. In contrast, extensive toxicological data is available for both ethyl sorbate and sorbic acid, which has supported their respective safety assessments by regulatory bodies.

Conclusion for the Scientific Community

For researchers, scientists, and drug development professionals, the key takeaway is the clear regulatory distinction between 5-methyl-sorbic acid ethyl ester and other sorbic acid derivatives. While ethyl sorbate and sorbic acid are established food ingredients with a history of safe use and regulatory approval, 5-methyl-sorbic acid ethyl ester remains an unapproved substance for food and flavor applications.

Any potential future development of 5-methyl-sorbic acid ethyl ester for use as a flavoring agent would necessitate a comprehensive research program to establish its safety, including detailed toxicological and metabolic studies, followed by submission of a complete regulatory dossier to the relevant authorities. Until such assessments are conducted and approvals are granted, its use is confined to the research and non-food development sectors.

References

-

Pharmaffiliates. 5-Methyl-sorbic Acid Ethyl Ester. [Link]

-

The Good Scents Company. (E,E)-ethyl sorbate. [Link]

-

PubChem. Ethyl sorbate. [Link]

-

U.S. Food and Drug Administration. Substances Added to Food. [Link]

-

European Food Safety Authority. Opinion on the follow-up of the re-evaluation of sorbic acid (E200) and potassium sorbate (E202) as food additives. [Link]

-

Inchem.org. JECFA Evaluations-SORBIC ACID-. [Link]

-

Flavor Extract Manufacturers Association. ETHYL SORBATE. [Link]

-

U.S. Food and Drug Administration. sorbic acid - Inventory of Food Contact Substances Listed in 21 CFR. [Link]

-

CABI Digital Library. Opinion on the follow-up of the re-evaluation of sorbic acid (E200) and potassium sorbate (E202) as food additives. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 5-Methyl-sorbic Acid Ethyl Ester | CAS 10231-96-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. femaflavor.org [femaflavor.org]

- 4. (E,E)-ethyl sorbate, 2396-84-1 [thegoodscentscompany.com]

- 5. Ethyl sorbate | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]

- 7. Opinion on the follow‐up of the re‐evaluation of sorbic acid (E200) and potassium sorbate (E202) as food additives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. JECFA Evaluations-SORBIC ACID- [inchem.org]

Thermodynamic Properties of Conjugated Diene Esters: A Comprehensive Technical Guide

Executive Summary

Conjugated diene esters—molecules featuring a

Thermodynamic Fundamentals of the Conjugated Diene Ester Motif

Resonance Stabilization and Enthalpy of Formation

The thermodynamic hallmark of a conjugated diene ester is its extended delocalization energy. In an isolated diene, the

Because of this deep thermodynamic energy well, the heat of hydrogenation for a conjugated diene ester is markedly less exothermic than that of an isolated diene. The difference in the heat released (typically >15-20 kJ/mol) directly quantifies the resonance stabilization energy imparted by the conjugated system[2].

Conformational Thermodynamics (s-cis vs. s-trans)

Rotation around the C-C single bond connecting the two alkenes yields two primary conformers: s-trans and s-cis.

-

Thermodynamic Minimum: The s-trans conformer is the global thermodynamic minimum due to the minimization of steric repulsion between the terminal groups.

-

Reactive Intermediate: The s-cis conformer is higher in energy but is the obligatory geometry for [4+2] cycloadditions (Diels-Alder reactions)[3]. The energy barrier to rotation (

) and the enthalpy difference (

Thermophysical Properties & Phase Transitions

Accurate thermophysical data is required for formulation and scale-up. Recent precise calorimetric studies on model compounds like (E,E)-methyl sorbate have mapped these properties comprehensively[4].

-

Enthalpy of Vaporization (

): For methyl sorbate, the enthalpy of vaporization at the normal boiling point is calculated at 44.29 kJ/mol via the Clausius–Clapeyron relation[4]. -

Heat Capacity (

): The specific heat capacity, measured via , is a vital parameter for designing thermal control systems during API crystallization and distillation[4].

Thermodynamics of Oxidative Degradation

Conjugated dienes are thermodynamically susceptible to autoxidation, a radical-chain process that yields conjugated diene hydroperoxides. While the overall oxidation reaction is highly exothermic, it is kinetically limited by the activation energy of radical initiation. The structural dynamics of the surrounding matrix (e.g., lipid core structures or polymer networks) significantly influence the oxidative resistance by altering the local thermodynamic phase state[5]. Monitoring the heat flow of this exothermic process provides a direct, real-time measurement of degradation kinetics[6].

Quantitative Data Summary

The following table summarizes the comparative thermodynamic properties of diene systems, illustrating the stabilizing effect of conjugation and esterification.

| Thermodynamic Property | Isolated Diene (e.g., 1,4-Pentadiene) | Conjugated Diene (e.g., 1,3-Pentadiene) | Conjugated Diene Ester (e.g., Methyl Sorbate) |

| Delocalization Energy | ~0 kJ/mol | ~15 kJ/mol | >20 kJ/mol (Extended |

| Relative Heat of Hydrogenation | Highly Exothermic | Moderately Exothermic | Least Exothermic (Most stable) |

| Dominant Conformation | Highly flexible | s-trans favored | s-trans strictly favored |

| Enthalpy of Vaporization ( | ~26 kJ/mol | ~28 kJ/mol | ~44.29 kJ/mol |

| Oxidative Susceptibility | Low | High (Rapid hydroperoxide formation) | Moderate (Ester deactivation effect) |

Self-Validating Experimental Protocols

To ensure scientific integrity, thermodynamic measurements must be self-validating. The following protocols detail how to establish causality and eliminate kinetic artifacts.

Protocol 1: Determination of Phase Transitions and via DSC

Objective: Measure the heat capacity and melting enthalpy (

-

Sample Preparation: Seal 5–10 mg of the conjugated diene ester API in a hermetic aluminum DSC pan under a nitrogen atmosphere to prevent premature oxidation.

-

First Heating Ramp: Heat from 20°C to 150°C at 10°C/min. Record the endothermic heat flow.

-

Cooling Cycle (Validation Step): Cool the sample back to 20°C at 10°C/min. Observe the exothermic crystallization peak.

-

Second Heating Ramp: Re-heat to 150°C.

-

Data Synthesis: If the endothermic peak reappears at the exact same melting temperature (

) with an identical

Protocol 2: Real-time Thermodynamic Monitoring of Oxidation via IC and UV-Vis

Objective: Quantify the enthalpy of oxidation and validate the degradation pathway.

Causality Principle: measures bulk heat flow (

-

Isothermal Calorimetry: Place the sample in an IC ampoule at a constant temperature (e.g., 40°C) under an oxygen atmosphere. Continuously record the exothermic heat flow (

) over 72 hours. -

Integration: Integrate the heat flow curve over time to determine the cumulative enthalpy of oxidation (

). -

Orthogonal UV-Vis Sampling: At specific time intervals, extract micro-aliquots. Dilute in ethanol and measure the absorbance at 234 nm using a [7].

-

Validation Plot: Plot the cumulative heat (

) against the hydroperoxide concentration derived from the 234 nm absorbance. A linear correlation proves that the measured heat is exclusively caused by the primary oxidation of the conjugated diene ester. Non-linearity indicates the onset of secondary degradation (e.g., polymerization).

Visualizations

Thermodynamic energy landscape of conjugated diene ester isomerization and cycloaddition.

Self-validating experimental workflow for thermodynamic and kinetic characterization.

References

-

Title: Density, Vapor Pressure, Enthalpy of Vaporization, and Heat Capacity of (E,E)-Methyl Sorbate Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

-

Title: Lipid oxidation kinetics and antioxidant efficiency in foods using isothermal calorimetry Source: Journal of Thermal Analysis and Calorimetry (Springer / BIA) URL: [Link]

-

Title: Core lipid structure is a major determinant of the oxidative resistance of low density lipoprotein Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

-

Title: Folded Functional Lipid-Poor Apolipoprotein A-I Obtained by Heating of High-Density Lipoproteins Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 7. Folded Functional Lipid-Poor Apolipoprotein A-I Obtained by Heating of High-Density Lipoproteins: Relevance to HDL Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Fischer Esterification of 5-Methylsorbic Acid

Introduction

Esters of 5-methylsorbic acid are valuable compounds with applications in various fields, including their use as flavoring agents and fragrances due to their characteristic fruity aromas.[1] They also serve as important intermediates in organic synthesis. The Fischer esterification is a classic and effective method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2] This application note provides a detailed protocol for the Fischer esterification of 5-methylsorbic acid with methanol to produce methyl 5-methylsorbate.

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3][4] The reaction equilibrium can be manipulated to favor the formation of the ester product by using an excess of one of the reactants, typically the alcohol, or by removing water as it is formed.[5][6] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.[4][7]

This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing in-depth procedural details, safety information, and analytical methods for successful synthesis and characterization of the target ester.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 5-Methylsorbic acid | ≥98% | Sigma-Aldrich | 821-25-0 | |

| Methanol (Anhydrous) | ≥99.8% | Fisher Scientific | 67-56-1 | Use of anhydrous methanol is crucial to drive the reaction equilibrium towards the product. |

| Sulfuric Acid (H₂SO₄) | 95-98% | VWR | 7664-93-9 | Concentrated sulfuric acid is a strong corrosive and dehydrating agent. Handle with extreme care.[8] |

| Diethyl Ether | ACS Grade | Sigma-Aldrich | 60-29-7 | Highly flammable. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | Used for neutralization. | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | 7757-82-6 | Used as a drying agent. | |

| Round-bottom flask (100 mL) | ||||

| Reflux condenser | ||||

| Heating mantle | ||||

| Magnetic stirrer and stir bar | ||||

| Separatory funnel (250 mL) | ||||

| Beakers and Erlenmeyer flasks | ||||

| Graduated cylinders | ||||

| pH paper | ||||

| Rotary evaporator |

Experimental Protocol

Reaction Setup and Procedure

The following diagram outlines the general workflow for the synthesis of methyl 5-methylsorbate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. psiberg.com [psiberg.com]

- 8. carlroth.com [carlroth.com]

Application Note: Enzymatic Synthesis of Ethyl 5-methylhexa-2,4-dienoate via Candida antarctica Lipase B (CALB)

Executive Summary

Ethyl 5-methylhexa-2,4-dienoate (also known as 5-methyl-sorbic acid ethyl ester) is a highly valued conjugated dienoid ester utilized as a specialized building block in pharmaceutical synthesis, flavor chemistry, and antimicrobial development ()[1]. Traditional chemical synthesis relies on Fischer esterification using strong mineral acids (e.g., H₂SO₄). However, these harsh acidic conditions frequently induce unwanted side reactions, including double-bond migration, geometric isomerization, or polymerization of the sensitive 2,4-diene system ()[2][3].

To circumvent these structural degradation issues, biocatalysis utilizing Candida antarctica Lipase B (CALB)—commercially available in its immobilized form as Novozym® 435—provides a highly selective, mild, and environmentally sustainable alternative ()[4]. This application note details the optimized, self-validating protocol for the enzymatic esterification of 5-methylhexa-2,4-dienoic acid.

Mechanistic Insights & Biocatalyst Selection

As a Senior Application Scientist, selecting the correct biocatalyst requires understanding the structural constraints of the substrate. The 5-methylhexa-2,4-dienoic acid backbone is rigid and planar due to the conjugated diene, while the terminal 5-methyl group introduces significant steric bulk at the ω-end of the acyl chain.

CALB is uniquely suited for this transformation. It operates via a classical Ping-Pong Bi-Bi mechanism and possesses a deep, elliptical acyl-binding cleft (approximately 10 Å × 4 Å × 12 Å) that perfectly accommodates the bulky, rigid diene structure without steric clashing ()[5]. Furthermore, unlike many lipases, CALB possesses a severely truncated "lid" domain, rendering interfacial activation unnecessary and allowing it to function at peak efficiency in monophasic organic solvents ()[4][6].

Ping-Pong Bi-Bi catalytic cycle of CALB for the esterification of conjugated dienoic acids.

Experimental Design & Causality

To achieve >95% conversion, the reaction parameters must be thermodynamically and kinetically optimized. The causality behind the optimized conditions is summarized below:

| Parameter | Condition Tested | Conversion Yield (%) | Rationale / Causality |

| Solvent | Solvent-free | 45.2 | Poor solubility of the solid acid substrate limits mass transfer. |

| Solvent | Hexane | 78.5 | Good log P, but limited solubility for the polar ethanol donor. |

| Solvent | 2-MeTHF | >98.0 | Biomass-derived; optimal biocompatibility; co-solubilizes both substrates ()[5]. |

| Temperature | 30 °C | 62.1 | Suboptimal kinetic energy for the rigid diene substrate. |

| Temperature | 50 °C | >98.0 | Optimal balance of enzyme activity and substrate stability ()[7]. |

| Temperature | 70 °C | 81.4 | Partial thermal deactivation of CALB and excessive ethanol volatilization. |

| Molar Ratio | 1:1 (Acid:EtOH) | 70.3 | Equilibrium limited by water accumulation. |

| Molar Ratio | 1:5 (Acid:EtOH) | >98.0 | Excess ethanol drives equilibrium forward (Le Chatelier's principle). |

Note: The addition of activated 4Å molecular sieves is critical. By sequestering the water byproduct, the sieves prevent the lipase from catalyzing the reverse hydrolysis reaction, locking the system in a high-yield state.

Step-by-Step Protocol

Step-by-step experimental workflow for the enzymatic synthesis of ethyl 5-methylhexa-2,4-dienoate.

Materials

-

Substrate: 5-methylhexa-2,4-dienoic acid (1.0 mmol, ~126.15 mg)

-

Acyl Acceptor: Absolute Ethanol (5.0 mmol, ~290 µL)

-

Biocatalyst: Novozym® 435 (Immobilized CALB, 50 mg)

-

Desiccant: 4Å Molecular Sieves (100 mg, freshly activated at 300°C)

-

Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF, 5.0 mL)

Methodology

-

Substrate Preparation: In a 10 mL glass reaction vial, dissolve 1.0 mmol of 5-methylhexa-2,4-dienoic acid in 5.0 mL of anhydrous 2-MeTHF. Add 5.0 mmol of absolute ethanol.

-

Catalyst Addition: Introduce 100 mg of activated 4Å molecular sieves to the solution, followed by 50 mg of Novozym® 435 beads.

-

Enzymatic Reaction: Seal the vial tightly with a PTFE-lined cap. Place the vial in an orbital thermoshaker set to 50°C and 200 rpm. Crucial Causality: The 200 rpm agitation speed is specifically chosen to maintain the suspension of the biocatalyst and overcome mass transfer limitations without causing mechanical shearing/pulverization of the delicate acrylic resin beads ()[4]. Incubate for 24 hours.

-

Downstream Processing: Terminate the reaction by filtering the mixture through a 0.45 µm PTFE syringe filter to remove the immobilized enzyme and molecular sieves. Wash the retained catalyst with an additional 2 mL of 2-MeTHF to recover any residual product.

-

Concentration: Evaporate the solvent and unreacted ethanol under reduced pressure using a rotary evaporator at 40°C to yield the crude ethyl 5-methylhexa-2,4-dienoate.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized product, the protocol integrates a multi-tiered validation approach:

-

Thin-Layer Chromatography (TLC): Monitor the reaction using Silica gel 60 F254 plates with a mobile phase of Hexane/Ethyl Acetate (8:2 v/v). The starting carboxylic acid exhibits strong hydrogen bonding and will present a lower retention factor (

). The successful formation of the ethyl ester eliminates this hydrogen bonding, resulting in a distinct, higher-migrating spot ( -

HPLC-MS: Analyze the purified fraction via electrospray ionization mass spectrometry (ESI-MS). The expected exact mass for the product (

) is 154.10 Da. Look for the -

NMR Spectroscopy:

-NMR should confirm the presence of the ethyl group (a quartet near 4.1 ppm and a triplet near 1.2 ppm) and the intact conjugated olefinic protons (multiplets between 5.5 and 7.5 ppm), verifying that no acid-catalyzed double-bond migration occurred during the mild enzymatic process.

References

-

Novel methods for the synthesis of small ring systems - White Rose eTheses Online. Available at: [Link]

-

Enzymatic continuous-flow preparation of nature-inspired phenolic esters - SciSpace. Available at:[Link]

-

Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks - Pharmaceutics (NIH/PMC). Available at:[Link]

-

Enzymatic Synthesis of Sorboyl-Polydatin Prodrug in Biomass-Derived 2-Methyltetrahydrofuran - Journal of Chemistry (Semantic Scholar). Available at:[Link]

-

Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative - Fermentation (MDPI). Available at:[Link]

Sources

- 1. 5-Methyl-sorbic Acid Ethyl Ester | 54542-32-4 | Benchchem [benchchem.com]

- 2. 1,3-Octadiene|C8H14|CAS 1002-33-1 [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Sorbic Acid and Its Ester Derivatives